1-Cyclohexyl-3-[4-(pyridin-4-ylmethyl)phenyl]urea
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Overview
Description
1-CYCLOHEXYL-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}UREA is a chemical compound with the molecular formula C19H23N3O. It is known for its unique structure, which includes a cyclohexyl group, a pyridinylmethyl group, and a phenylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOHEXYL-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}UREA typically involves the reaction of cyclohexyl isocyanate with 4-(pyridin-4-ylmethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-CYCLOHEXYL-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}UREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-CYCLOHEXYL-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}UREA has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-CYCLOHEXYL-3-{4-[(PYRIDIN-3-YL)METHYL]PHENYL}UREA: Similar structure but with a pyridin-3-yl group.
1-CYCLOHEXYL-3-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}UREA: Similar structure but with a pyridin-2-yl group.
Uniqueness
1-CYCLOHEXYL-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}UREA is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23N3O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C19H23N3O/c23-19(21-17-4-2-1-3-5-17)22-18-8-6-15(7-9-18)14-16-10-12-20-13-11-16/h6-13,17H,1-5,14H2,(H2,21,22,23) |
InChI Key |
NHEBYPNFVHURKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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